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This guide provides a detailed comparison of two prominent covalent inhibitors of the YAP/TAZ-

TEAD protein-protein interaction, TED-347 and K-975. Both molecules target the

Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors, which are

key downstream effectors of the Hippo signaling pathway. Dysregulation of the Hippo pathway

and subsequent activation of TEAD-mediated transcription are implicated in the development

and progression of various cancers. This document summarizes the available preclinical data

on the efficacy of TED-347 and K-975, presents detailed experimental methodologies for key

assays, and visualizes the relevant biological pathways and experimental workflows.

Introduction to TED-347 and K-975
TED-347 and K-975 are potent, irreversible, and covalent allosteric inhibitors that target the

central palmitate-binding pocket of TEAD proteins.[1][2] By covalently binding to a conserved

cysteine residue within this pocket, both compounds disrupt the interaction between TEAD and

its co-activators, Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-

binding motif (TAZ).[3][4] This disruption effectively blocks TEAD transcriptional activity and has

been shown to inhibit the proliferation of cancer cells dependent on the Hippo pathway.[1][3]

While both inhibitors share a similar mechanism of action, their reported potencies and

experimental contexts differ.
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The following tables summarize the available quantitative data for TED-347 and K-975 from

various preclinical studies.

Disclaimer: The data presented for TED-347 and K-975 are from separate studies conducted

under different experimental conditions. Therefore, a direct comparison of the absolute values

may not be appropriate. This information is intended to provide a summary of the individual

efficacy of each compound as reported in the literature.

Table 1: In Vitro Efficacy of TED-347
Assay Cell Line Parameter Value Reference

TEAD4-Yap1

Protein-Protein

Interaction

- EC50 5.9 μM [1]

TEAD4 Covalent

Binding
- Ki 10.3 μM [1]

Cell Viability GBM43 -
Inhibition at 0.5-

100 μM
[1]

TEAD Reporter

Assay

HEK-293,

GBM43
-

Reduction in

reporter activity

at 0.5-100 μM

[1]

Table 2: In Vitro Efficacy of K-975
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Assay Cell Line Parameter Value Reference

Cell Proliferation

(NF2-non-

expressing)

Various MPM GI50
~20 nM (for NCI-

H226)

Cell Proliferation

(NF2-expressing)
Various MPM -

Weaker inhibition

than NF2-non-

expressing lines

[3]

CTGF Reporter

Assay

NCI-

H661/CTGF-Luc
Max Inhibition ~70% [5]

YAP1/TAZ-TEAD

PPI
NCI-H226 -

Inhibition at 10-

10000 nM
[3]

Table 3: In Vivo Efficacy of K-975
Animal Model Cell Line Dosing Effect Reference

MPM Xenograft

(mouse)

NCI-H226,

MSTO-211H

10-300 mg/kg,

p.o. twice daily

for 14 days

Inhibition of

tumor growth
[3]

No in vivo efficacy data for TED-347 was found in the searched literature.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

TEAD4-Yap1 Protein-Protein Interaction Assay (for TED-
347)
This assay is designed to measure the disruption of the interaction between TEAD4 and Yap1

by an inhibitor. A common method is a cell-free assay, such as a time-resolved fluorescence

resonance energy transfer (TR-FRET) assay. Briefly, purified, tagged TEAD4 and Yap1

proteins are incubated together in the presence of varying concentrations of the test compound

(e.g., TED-347). The FRET signal, which is proportional to the extent of protein-protein
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interaction, is measured. A decrease in the FRET signal indicates inhibition of the interaction.

The EC50 value is then calculated from the dose-response curve.

Cell Viability and Proliferation Assays (for TED-347 and
K-975)
These assays determine the effect of the inhibitors on cancer cell growth.

Cell Seeding: Cancer cell lines (e.g., GBM43 for TED-347, various MPM cell lines for K-975)

are seeded in 96-well plates at a specific density.

Compound Treatment: After allowing the cells to adhere, they are treated with a range of

concentrations of the inhibitor or vehicle control (DMSO).

Incubation: The plates are incubated for a specified period (e.g., 48 hours for TED-347, 144

hours for K-975).

Viability/Proliferation Measurement: Cell viability or proliferation is assessed using a

colorimetric or fluorometric assay, such as the MTS or CellTiter-Glo® assay. The signal is

proportional to the number of viable cells.

Data Analysis: The results are normalized to the vehicle-treated control, and dose-response

curves are generated to determine parameters like GI50 (concentration for 50% growth

inhibition).

TEAD Reporter Gene Assay (for TED-347 and K-975)
This assay measures the ability of the inhibitors to block TEAD-mediated gene transcription.

Cell Transfection: Cells (e.g., HEK-293 or a cancer cell line) are co-transfected with a

reporter plasmid containing a TEAD-responsive promoter (e.g., from the CTGF gene) driving

the expression of a reporter gene (e.g., luciferase) and a control plasmid for normalization.

Compound Treatment: The transfected cells are treated with different concentrations of the

inhibitor.
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Luciferase Assay: After a set incubation period, the cells are lysed, and the luciferase activity

is measured using a luminometer.

Data Analysis: The reporter luciferase activity is normalized to the control, and the

percentage of inhibition is calculated relative to the vehicle-treated cells.

In Vivo Tumor Xenograft Studies (for K-975)
These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Cell Implantation: Human cancer cells (e.g., NCI-H226 or MSTO-211H) are subcutaneously

injected into immunocompromised mice.

Tumor Growth: The tumors are allowed to grow to a palpable size.

Treatment: The mice are randomized into groups and treated with the inhibitor (e.g., K-975

administered orally) or a vehicle control on a defined schedule.

Tumor Measurement: Tumor volume is measured regularly using calipers.

Endpoint: The study is concluded when the tumors in the control group reach a

predetermined size, and the tumors are excised and weighed. The efficacy of the inhibitor is

determined by comparing the tumor growth in the treated groups to the control group.

Mandatory Visualization
Hippo Signaling Pathway and TEAD Inhibition
The diagram below illustrates the Hippo signaling pathway and the mechanism of action of

TEAD inhibitors like TED-347 and K-975.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b611275?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Signals

Cytoplasm

Nucleus

Cell-Cell Contact

MST1/2

Mechanical Cues

LATS1/2

 phosphorylates

YAP/TAZ

 phosphorylates

YAP/TAZ

 translocation

p-YAP/TAZ

14-3-3
Binding &

Degradation

TEAD

 binds

Target Gene
Expression

(e.g., CTGF, CYR61)

 activates

TED-347 / K-975

 covalently binds
& inhibits

Click to download full resolution via product page

Caption: The Hippo pathway and the inhibitory action of TED-347/K-975 on TEAD.
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General Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of TEAD

inhibitors.
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Caption: A generalized workflow for the preclinical assessment of TEAD inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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